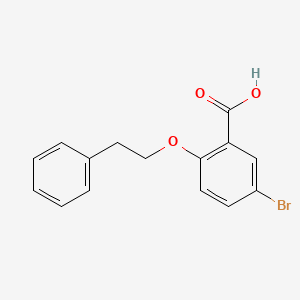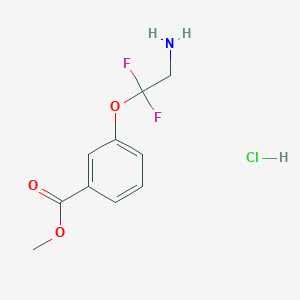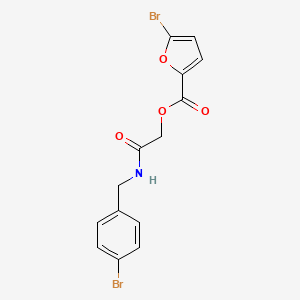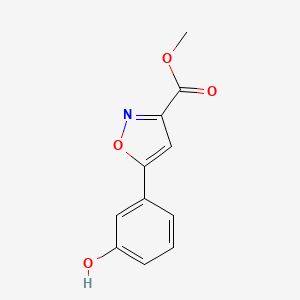
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Facile Synthesis and Multifunctionality
A study by Li et al. (2017) presents a one-pot, multicomponent synthesis protocol for 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives using a urea catalyst. This method highlights the role of urea in facilitating domino reactions such as Knoevenagel condensation, Michael addition, and cyclization processes, resulting in products with good yield and minimal by-products. The process showcases the multifunctionality of urea derivatives in synthesizing complex organic compounds, potentially including compounds like "1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea" (Li, Ruzi, Ablajan, & Ghalipt, 2017).
Structural and Crystallographic Insights
The crystal structure analysis of azimsulfuron by Jeon et al. (2015) provides a detailed look at the spatial arrangement and hydrogen bonding patterns in sulfonylurea herbicides. Although the structure of "this compound" might differ, understanding the interactions and conformations in similar compounds can aid in predicting its physical and chemical properties (Jeon, Kim, Kwon, & Kim, 2015).
Gelation and Biological Interaction
Kirschbaum and Wadke (1976) explored the gelation properties of a pyrazole derivative in the presence of urea, demonstrating the formation of thixotropic, heat-reversible gels. This research suggests potential applications in drug delivery systems, where the gelation properties could be utilized for controlled release. Additionally, the interaction with protein via arginyl residues hints at the biochemical relevance of pyrazole-urea compounds, potentially including "this compound" (Kirschbaum & Wadke, 1976).
Anion Tuning and Rheology Modification
Lloyd and Steed (2011) discussed the anion-dependent tuning of gel properties in low molecular weight hydrogelators. Such research highlights the potential for modifying the physical properties of gels through chemical manipulation, applicable in material science and medicinal chemistry for designing targeted delivery systems or tissue engineering scaffolds (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-10-9-11(2)17(16-10)6-5-14-13(18)15-12-3-7-19-8-4-12/h9,12H,3-8H2,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAPXTLRHKVOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2878923.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2878924.png)
![6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2878925.png)
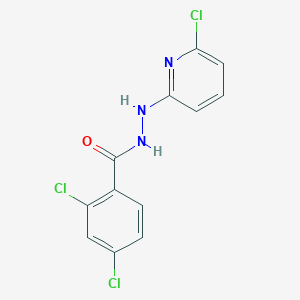
![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2878928.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878929.png)
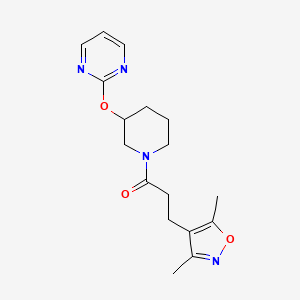
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2878931.png)
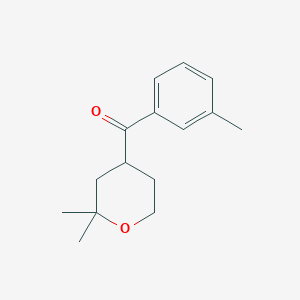
![3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2878939.png)
